Basroparib: A Targeted Approach to Colorectal Cancer Through Tankyrase Inhibition
Basroparib: A Targeted Approach to Colorectal Cancer Through Tankyrase Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Basroparib (formerly STP1002) is an investigational, orally available, selective tankyrase inhibitor that has demonstrated preliminary antitumor activity in advanced solid tumors, particularly colorectal cancer (CRC). This technical guide delineates the mechanism of action of basroparib, focusing on its role in the Wnt/β-catenin signaling pathway, a critical driver in the pathogenesis of a significant subset of colorectal cancers. We will review preclinical and clinical data, detail experimental methodologies from key studies, and provide visual representations of the signaling cascade and experimental workflows to offer a comprehensive resource for the scientific community.
Introduction: The Wnt/β-catenin Pathway in Colorectal Cancer
The aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers, including a large proportion of colorectal cancers.[1][2][3][4][5] This activation is frequently initiated by mutations in the Adenomatous Polyposis Coli (APC) tumor suppressor gene.[1][2][3][4][5] In a healthy cell, the APC protein is a key component of a "destruction complex" that targets β-catenin for degradation. When APC is mutated and non-functional, this complex is disrupted, leading to the accumulation of β-catenin in the cytoplasm. This accumulated β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of genes involved in cell proliferation and tumorigenesis.[3]
Tankyrase, a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes, plays a crucial role in destabilizing the β-catenin destruction complex by promoting the degradation of Axin, another essential component of this complex.[3] By inhibiting tankyrase, the destruction complex can be stabilized, leading to the degradation of β-catenin and the subsequent downregulation of Wnt target gene expression.[3]
Basroparib: A Selective Tankyrase Inhibitor
Basroparib is a potent and selective inhibitor of both tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[3] Preclinical studies have demonstrated its high activity against these enzymes.[3]
Preclinical Activity
In preclinical models, basroparib has shown significant tumor growth inhibition as a monotherapy in multiple in vivo colorectal cancer xenograft models that utilize APC-mutant cell lines and patient-derived colorectal cancer cells.[3] Tumor growth inhibitions of up to approximately 64% have been observed.[3]
A key area of investigation has been the role of basroparib in overcoming resistance to other targeted therapies. Specifically, studies have shown that basroparib can overcome acquired resistance to MEK inhibitors in KRAS-mutated colorectal cancer.[6] The proposed mechanism for this is the suppression of Wnt-mediated cancer stemness, which acts as a bypass mechanism for MEK inhibitor resistance.[6][7] This effect was particularly noted in KRAS-G12V- or -G12D-mutated CRC cells.[6]
Clinical Development: The First-in-Human Phase 1 Study
A first-in-human, open-label, multicenter, dose-escalation Phase 1 clinical trial (NCT04505839) was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of basroparib in patients with advanced-stage solid tumors.[1][2]
Study Design and Patient Population
The study employed a classic '3+3' dose-escalation design, with patients receiving basroparib orally once daily for 21 days followed by a 7-day rest period in 28-day cycles.[1][2] A total of 25 patients were treated across seven dose levels, ranging from 30 mg to 360 mg.[1][2] The majority of patients enrolled in the trial (23 out of 25) had colorectal cancer.[1][2]
Clinical Data Summary
The following tables summarize the key quantitative data from the Phase 1 clinical trial of basroparib.
Table 1: Basroparib Preclinical Activity
| Parameter | Value | Reference |
| TNKS1 IC50 | 5.8 nmol/L | [3] |
| TNKS2 IC50 | 3.2 nmol/L | [3] |
| Max. Tumor Growth Inhibition (APC-mutant CRC xenografts) | ~64% | [3] |
Table 2: Phase 1 Clinical Trial (NCT04505839) Demographics and Dosing
| Parameter | Value | Reference |
| Total Patients Enrolled | 25 | [1][2] |
| Patients with Colorectal Cancer | 23 | [1][2] |
| Dose Levels | 7 (30 mg to 360 mg) | [1][2] |
| Dosing Regimen | Oral, once daily, 21 days on / 7 days off | [1][2] |
| Maximum Tolerated Dose (MTD) | 360 mg | [2] |
| Recommended Phase 2 Dose (RP2D) | 360 mg | [2] |
Table 3: Phase 1 Clinical Trial Efficacy and Safety
| Parameter | Value | Reference |
| Patients Evaluated for Response | 17 | [1][2] |
| Stable Disease (SD) | 4 patients (23.5%) | [1][2] |
| Duration of Stable Disease | Up to 2.5 months | [1][2] |
| Dose-Limiting Toxicities (DLTs) | None observed | [1][2] |
| Most Common Treatment-Related Adverse Events (TRAEs) | Fatigue, Nausea (mild to moderate) | [1][2] |
| Fatal Treatment-Related Adverse Events | None observed | [1][2] |
Mechanism of Action and Experimental Workflow Visualizations
To visually represent the core concepts discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of Basroparib.
Experimental Workflow Diagram
Caption: Workflow of the Phase 1 dose-escalation study of Basroparib.
Experimental Protocols
While detailed, step-by-step laboratory protocols are not available in the provided search results, the methodology for the key clinical study can be outlined as follows:
Phase 1 Clinical Trial (NCT04505839) Protocol Summary
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Study Design: A multicenter, open-label, dose-escalation Phase 1 trial.
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Patient Population: Patients with advanced-stage solid tumors who have progressed on standard therapies.
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Dose Escalation: A classic '3+3' design was utilized. Enrollment began at a dose of 30 mg, with subsequent cohorts receiving escalating doses up to 360 mg. At least three patients were enrolled in each dose cohort. If one of the three patients experienced a dose-limiting toxicity (DLT), three more patients were enrolled in that cohort. If two or more patients in a cohort of up to six experienced a DLT, the maximum tolerated dose (MTD) was considered to have been exceeded.
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Treatment Regimen: Basroparib was administered orally once daily for 21 consecutive days, followed by a 7-day observation period, constituting a 28-day cycle.
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Primary Endpoints: To determine the MTD and the recommended Phase 2 dose (RP2D) of basroparib, and to evaluate its safety and tolerability.
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Secondary Endpoints: To characterize the pharmacokinetic (PK) profile of basroparib and to assess its preliminary anti-tumor activity based on Response Evaluation Criteria in Solid Tumors (RECIST).
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Assessments: Safety assessments included monitoring of adverse events (AEs), physical examinations, vital signs, and clinical laboratory tests. Efficacy was evaluated by imaging scans at baseline and regular intervals during the study.
Conclusion
Basroparib represents a promising therapeutic agent for colorectal cancer, particularly in tumors with a dysfunctional APC gene leading to aberrant Wnt/β-catenin signaling. Its mechanism as a tankyrase inhibitor allows for the restoration of the β-catenin destruction complex, thereby reducing the oncogenic signaling driving tumor growth. The first-in-human Phase 1 study has demonstrated a favorable safety profile and preliminary signs of anti-tumor activity.[1][2][3] Further investigation, potentially in combination with other targeted agents like MEK inhibitors in KRAS-mutated CRC, is warranted to fully elucidate the clinical potential of basroparib.[6][7] This guide provides a foundational understanding of basroparib's mechanism of action and its developmental progress for the scientific and drug development communities.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Basroparib overcomes acquired resistance to MEK inhibitors by inhibiting Wnt-mediated cancer stemness in KRAS-mutated colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. basroparib (STP1002) / Dong-A [delta.larvol.com]
